N-(1-Adamantyl)phthalimide

Description

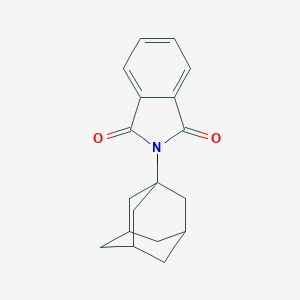

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-16-14-3-1-2-4-15(14)17(21)19(16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPFLBWYAZEFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168473 | |

| Record name | N-(1-Adamantyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16808-41-6 | |

| Record name | N-(1-Adamantyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Adamantyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(1-Adamantyl)phthalimide: A Comprehensive Technical Guide

CAS Number: 16808-41-6

This technical guide provides an in-depth overview of N-(1-Adamantyl)phthalimide, a molecule of significant interest to researchers in medicinal chemistry and materials science. This document outlines its chemical and physical properties, detailed synthesis protocols, and explores its biological activities and potential therapeutic applications.

Core Properties and Data

This compound is a chemical compound that features a rigid adamantane cage structure linked to a planar phthalimide moiety.[1] This unique combination of a bulky, lipophilic group with a versatile pharmacophore contributes to its notable chemical and biological characteristics.[1]

| Property | Value | Reference |

| CAS Number | 16808-41-6 | [1][2][3] |

| Molecular Formula | C₁₈H₁₉NO₂ | [2] |

| Molecular Weight | 281.3 g/mol | [1][2] |

| IUPAC Name | 2-(1-adamantyl)isoindole-1,3-dione | [2][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Limited solubility in organic solvents. | [4] |

Spectral Data:

| Spectral Data | Observed Peaks |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.10 (s, 2H), 3.39 (s, 2H), 1.99 (s, 3H), 1.63–1.54 (m, 12H) |

| ¹³C NMR (300 MHz, CDCl₃) | δ 167.18, 131.79, 131.27, 128.40, 50.16, 40.79, 36.66, 35.58, 28.21 |

| FTIR (ATR) | ν 3089 (vw), 2909 (m), 2840 (w), 1764 (w), 1706 (s), 1355 (s), 1253 (w), 1137 (w), 1088 (m), 990 (m), 903 (w), 856 (m), 743 (s), 611 (m), 581 (s) cm⁻¹ |

Synthesis and Experimental Protocols

The synthesis of N-substituted phthalimides is a well-established process in organic chemistry, commonly achieved through the condensation of phthalic anhydride with a primary amine.

General Synthesis of N-Substituted Phthalimides

A widely used method involves the reaction of phthalic anhydride with a primary amine in the presence of a suitable solvent and often with a catalyst. The reaction proceeds via a phthalamic acid intermediate, which then undergoes cyclization to form the phthalimide.

A general procedure is as follows:

-

Phthalic anhydride and a primary amine are combined in a suitable solvent, such as acetic acid.

-

The mixture is refluxed, often in the presence of a catalyst like montmorillonite-KSF, to drive the dehydration and cyclization.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is extracted and purified, typically by recrystallization.

Synthesis of 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione (A Related Compound)

A detailed protocol for a structurally similar compound provides insight into the synthesis of adamantyl-functionalized phthalimides:

Materials:

-

4,5-Dibromo phthalic acid

-

1-Adamantanemethyl ammonium salt

-

Acetic acid

Procedure:

-

4,5-Dibromo phthalic acid (2.24 mmol) and 1-adamantanemethyl ammonium salt (2.24 mmol) are placed in a 100 mL round-bottom flask equipped with a stir bar.

-

15.0 mL of acetic acid is added, and the mixture is refluxed at 120 °C for 16 hours.

-

The mixture is then allowed to cool to room temperature.

-

10.0 mL of water is added to the reaction mixture, and the resulting precipitate is filtered.

-

The precipitate is washed with methanol (3 x 10 mL) in a centrifuge tube.

-

The final product is dried in vacuo to yield a gray solid.

This procedure can be adapted for the synthesis of this compound by using 1-aminoadamantane and phthalic anhydride as starting materials.

Biological Activity and Signaling Pathways

Research into adamantane-containing phthalimide derivatives has revealed promising biological activities, particularly in the areas of anti-inflammatory and neuroprotective effects. A notable derivative, N-adamantyl phthalimidine (NAP), has been the subject of several studies.

NAP has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation in cellular and animal models.[5][6] It effectively reduces the levels of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and nitrite.[5][7] A key finding is that NAP exerts its anti-inflammatory effects without binding to cereblon, a protein associated with the teratogenic side effects of thalidomide and its analogs.[5][6] This suggests a safer therapeutic profile for this class of compounds.

The proposed mechanism of action for the anti-inflammatory effects of N-adamantyl phthalimidine involves the modulation of inflammatory signaling pathways triggered by stimuli like LPS.

Caption: Proposed anti-inflammatory pathway of N-adamantyl phthalimidine.

Furthermore, adamantane derivatives have been investigated for their neuroprotective properties. One study on N-adamantyl-4-methylthiazol-2-amine demonstrated its ability to protect against amyloid-β-induced oxidative stress in the hippocampus.[8] The mechanism involves the upregulation of the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response.[8]

Caption: Neuroprotective mechanism of an adamantane derivative.

Applications and Future Directions

The unique structural features of this compound and its derivatives make them attractive candidates for further investigation in drug discovery and materials science. The established anti-inflammatory and neuroprotective potential of related compounds highlights the promise of this chemical scaffold for developing novel therapeutics for a range of disorders, including neurodegenerative diseases and inflammatory conditions. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacological properties of this intriguing class of molecules.

References

- 1. This compound|281.3 g/mol|CAS 16808-41-6 [benchchem.com]

- 2. Buy this compound | 16808-41-6 [smolecule.com]

- 3. This compound | C18H19NO2 | CID 477698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-(1-Adamantyl)phthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(1-Adamantyl)phthalimide from 1-aminoadamantane. The document details the prevalent synthetic methodology, experimental protocols, and key characterization data to support research and development in medicinal chemistry and materials science.

Introduction

This compound is a molecule of significant interest, incorporating the rigid, lipophilic adamantane cage with the planar phthalimide moiety. This unique structural combination imparts desirable physicochemical properties, making it a valuable building block in the design of novel therapeutic agents and advanced materials. The adamantane group is a well-established pharmacophore known to enhance drug-like properties, while the phthalimide scaffold is present in a variety of bioactive compounds. The synthesis of this compound is primarily achieved through the condensation of 1-aminoadamantane with phthalic anhydride.

Synthetic Pathway

The most direct and commonly employed method for the synthesis of this compound is the condensation reaction between 1-aminoadamantane and phthalic anhydride. This reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring. The reaction is typically carried out at elevated temperatures, often under reflux in a high-boiling solvent such as glacial acetic acid, which also acts as a catalyst.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a general procedure for the synthesis of N-substituted phthalimides and is adapted from procedures for analogous adamantyl-functionalized phthalimides.[1][2] Researchers should optimize the reaction conditions for their specific requirements.

Materials:

-

1-Aminoadamantane

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Methanol (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-aminoadamantane (1.0 equivalent) and phthalic anhydride (1.0 equivalent).

-

Solvent Addition: Add a suitable amount of glacial acetic acid to the flask to dissolve or suspend the reactants.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain reflux for a period of 2 to 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the addition of water can induce precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold methanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven to obtain this compound as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system, such as a chloroform/pentane mixture.

Quantitative Data

| Parameter | Value |

| Molecular Formula | C₁₉H₁₉Br₂NO₂ |

| Molecular Weight | 453.17 g/mol |

| Yield | 64% |

| Melting Point | 245.8–247.0 °C |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.10 (s, 2H), 3.39 (s, 2H), 1.99 (s, 3H), 1.63–1.54 (m, 12H) ppm |

| ¹³C NMR (75 MHz, CDCl₃) | δ 167.18, 131.79, 131.27, 128.40, 50.16, 40.79, 36.66, 35.58, 28.21 ppm |

| FTIR (ATR) | ν 3089, 2909, 2840, 1764, 1706, 1355, 1253, 1137, 1088, 990, 903, 856, 743, 611, 581 cm⁻¹ |

For this compound itself, general spectroscopic characteristics can be predicted. The ¹H NMR spectrum is expected to show multiplets for the adamantyl protons in the upfield region (δ 1.6–2.2 ppm) and signals for the aromatic protons of the phthalimide group further downfield (δ 7.7–7.9 ppm).[4]

Logical Relationships and Workflow

The synthesis and characterization of this compound follow a logical workflow from starting materials to the final, purified product.

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

The synthesis of this compound from 1-aminoadamantane and phthalic anhydride is a robust and straightforward method, primarily involving a one-step condensation reaction. This technical guide provides a foundational understanding of the synthetic protocol and expected characterization data, leveraging information from closely related analogues. For researchers and professionals in drug development and materials science, this compound represents a versatile scaffold for further chemical exploration and application. It is recommended to perform detailed characterization on the synthesized product to confirm its identity and purity.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(1-Adamantyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1-Adamantyl)phthalimide, a molecule of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, a detailed experimental protocol for its synthesis, and key analytical data.

Core Molecular Information

This compound is an organic compound that incorporates a bulky, rigid adamantyl group with a planar phthalimide moiety.[1] This unique structure imparts notable lipophilicity and stability, making it a valuable scaffold in the design of novel therapeutic agents and advanced materials.[1]

Molecular Formula and Weight

The chemical formula for this compound is C₁₈H₁₉NO₂ .[2][3] It has a molecular weight of 281.3 g/mol .[1][2][3]

Quantitative Data Summary

The key physicochemical and spectroscopic data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(1-adamantyl)isoindole-1,3-dione | [2][3] |

| CAS Number | 16808-41-6 | [1][2] |

| Molecular Formula | C₁₈H₁₉NO₂ | [2][3] |

| Molecular Weight | 281.3 g/mol | [1][2][3] |

| ¹H NMR, Adamantyl Protons (CDCl₃) | δ 1.6–2.1 ppm (multiplets) | [1] |

| ¹H NMR, Phthalimide Protons (CDCl₃) | δ 7.8–8.2 ppm (multiplets) | [1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation reaction of 1-aminoadamantane with phthalic anhydride.[1] While various methods exist for the synthesis of phthalimide derivatives, a representative protocol is detailed below.[4][5]

Synthesis of this compound

This procedure involves the direct condensation of 1-aminoadamantane and phthalic anhydride in a suitable high-boiling solvent, such as glacial acetic acid.

Materials:

-

1-Aminoadamantane

-

Phthalic anhydride

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 1-aminoadamantane and phthalic anhydride.

-

Add a suitable volume of glacial acetic acid to the flask to serve as the solvent. A typical concentration would be in the range of 0.5 to 1.0 M.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C for glacial acetic acid).

-

Maintain the reflux for a period of 2 to 4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[4][5]

-

Dry the purified product under vacuum.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from its primary reactants.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound|281.3 g/mol|CAS 16808-41-6 [benchchem.com]

- 2. Buy this compound | 16808-41-6 [smolecule.com]

- 3. This compound | C18H19NO2 | CID 477698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Photochemical Properties of N-(1-Adamantyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Adamantyl)phthalimide is a molecule of significant interest in photochemistry and drug development.[1] Its unique structure, combining the rigid, bulky adamantyl group with the photoactive phthalimide chromophore, gives rise to a range of intriguing photochemical behaviors.[1] This technical guide provides a comprehensive overview of the photochemical properties of this compound, including its synthesis, photophysical characteristics, and key photochemical reactions. Detailed experimental protocols are provided to facilitate further research and application in various scientific domains.

Core Photochemical Properties

The photochemical behavior of this compound is largely dictated by the electronic properties of the phthalimide moiety and its interaction with the adamantyl group. The phthalimide group acts as a potent electron acceptor upon photoexcitation.[1]

Spectroscopic Data

While specific quantitative photophysical data for the parent this compound is not extensively documented in publicly available literature, the general spectroscopic characteristics of N-alkylphthalimides provide a basis for understanding its behavior. The absorption spectrum is characterized by a π,π* transition, typically observed around 290-300 nm. N-alkylphthalimides are generally weakly fluorescent.

Table 1: Spectroscopic and Photophysical Data for N-Alkylphthalimides and Derivatives

| Compound/Derivative | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Solvent |

| N-Alkylphthalimides (general) | ~290-300 | - | Weakly fluorescent | Various |

| 4-Amino-N-adamantylphthalimide | - | - | - | Used as a solvatochromic fluorescent dye |

| N-adamantylphthalimides with electron-donating groups (OH, OCH3) | - | - | 0.02–0.49 | Various |

Note: Specific data for the unsubstituted this compound is limited. The data for derivatives highlights the influence of substituents on the photophysical properties.

Key Photochemical Reactions

The primary photochemical reactions of this compound and related N-alkylphthalimides include photoinduced electron transfer (PET) and hydrogen abstraction.

Photoinduced Electron Transfer (PET)

Upon photoexcitation, the phthalimide moiety can act as an electron acceptor, leading to PET from a suitable donor. In the case of N-adamantylphthalimide derivatives bearing carboxylic acid groups, irradiation can induce decarboxylation via PET from the carboxylate to the excited phthalimide.[1] This process is reversible, and the overall reaction quantum yield is influenced by factors such as back electron transfer and protonation of the resulting radical anion.

Diagram 1: Photoinduced Electron Transfer and Decarboxylation Pathway

Caption: Photoinduced electron transfer (PET) in an N-adamantylphthalimide derivative leading to decarboxylation.

Hydrogen Abstraction

Intramolecular hydrogen abstraction is another significant photochemical pathway for N-alkylphthalimides. The excited phthalimide carbonyl group can abstract a hydrogen atom from the alkyl substituent, leading to the formation of a biradical intermediate. This intermediate can then undergo various secondary reactions, including cyclization to form new heterocyclic structures. The geometry of the molecule plays a crucial role in determining the efficiency and outcome of these reactions.[1]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the condensation of 1-adamantylamine with phthalic anhydride.[1]

Materials:

-

Phthalic anhydride

-

1-Adamantylamine

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 1-adamantylamine.

-

Add a suitable solvent, such as glacial acetic acid, to the flask.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

-

Characterize the final product using techniques such as NMR and IR spectroscopy and mass spectrometry.

Diagram 2: Synthesis Workflow for this compound

Caption: General workflow for the synthesis of this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane).

-

Prepare a series of dilutions from the stock solution.

-

Record the UV-Vis absorption spectrum for each solution to determine the absorption maxima (λmax) and molar extinction coefficient.

-

Using the fluorometer, record the fluorescence emission spectrum by exciting the sample at its absorption maximum.

-

To determine the fluorescence quantum yield (Φf), a comparative method using a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4) is recommended.

-

The absorbance of both the sample and the standard solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

The fluorescence quantum yield can be calculated using the following equation:

Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)

Where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Determination of Photochemical Reaction Quantum Yield

Instrumentation:

-

Photoreactor equipped with a suitable light source (e.g., mercury lamp)

-

Monochromator or filter to select the excitation wavelength

-

Actinometer (e.g., potassium ferrioxalate) to measure the light intensity

-

Analytical instrument for quantifying the reactant or product (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Prepare a solution of this compound of known concentration in a suitable solvent.

-

Irradiate the solution in the photoreactor at a specific wavelength where the compound absorbs.

-

At various time intervals, withdraw aliquots from the reaction mixture and analyze them to determine the change in concentration of the reactant or the formation of a product.

-

Separately, determine the photon flux of the light source using a chemical actinometer under identical experimental conditions.

-

The quantum yield (Φ) of the reaction is calculated as the number of moles of reactant consumed or product formed divided by the number of moles of photons absorbed by the solution.

Conclusion

This compound exhibits a rich photochemistry dominated by photoinduced electron transfer and hydrogen abstraction processes. While a comprehensive set of quantitative photophysical data for the parent compound remains to be fully elucidated in the literature, the established reactivity patterns and the provided experimental protocols offer a solid foundation for researchers and drug development professionals to explore its potential in various applications, from synthetic organic chemistry to the design of novel photoactive materials and therapeutic agents. Further investigation into the specific photophysical parameters of this compound will undoubtedly contribute to a deeper understanding of its behavior and unlock new avenues for its use.

References

N-(1-Adamantyl)phthalimide: A Technical Guide to its Mechanism of Action and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Adamantyl)phthalimide is a molecule of significant interest in medicinal chemistry, primarily serving as a scaffold for the development of novel therapeutic agents. While the direct pharmacological mechanism of this compound itself is not extensively characterized, its derivatives, most notably N-adamantyl phthalimidine (NAP), have demonstrated potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the mechanism of action of this compound derivatives, with a focus on NAP. It details the key signaling pathways involved, presents quantitative data from relevant studies, outlines experimental protocols for key assays, and provides a method for the synthesis of the parent compound.

Core Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary mechanism of action for the bioactive derivatives of this compound, such as N-adamantyl phthalimidine (NAP), is the inhibition of key pro-inflammatory mediators. This action is central to its observed anti-inflammatory and neuroprotective effects. Unlike the immunomodulatory drug thalidomide, which exerts its effects through binding to the protein cereblon, NAP's mechanism is independent of this interaction, thereby potentially avoiding the teratogenic side effects associated with thalidomide and its analogs.[1][2]

The anti-inflammatory effects of NAP are primarily attributed to the downregulation of Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO), a stable marker of which is nitrite.[1][3]

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. NAP has been shown to significantly reduce the production of TNF-α in cellular models of inflammation.[1][4] This inhibition is a key contributor to its therapeutic potential.

Reduction of Nitrite Levels

Nitric oxide is another important mediator of inflammation. NAP effectively lowers the levels of nitrite, a stable metabolite of nitric oxide, in lipopolysaccharide (LPS)-challenged cells.[1][3] This reduction in NO production further underscores its anti-inflammatory profile.

Signaling Pathway

The proposed signaling pathway for the anti-inflammatory action of N-adamantyl phthalimidine (NAP) in a cell-based model of inflammation, such as LPS-stimulated macrophages, is depicted below.

Caption: Proposed anti-inflammatory mechanism of N-Adamantyl Phthalimidine (NAP).

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of N-adamantyl phthalimidine (NAP) and the binding affinity of related compounds to cereblon.

Table 1: Inhibition of Nitrite and TNF-α by N-Adamantyl Phthalimidine (NAP)

| Compound | Assay | Cell Line | Challenge | Concentration | % Inhibition | Reference |

| NAP | Nitrite | RAW 264.7 | LPS | 100 µM | 48% | [1] |

| NAP | TNF-α | RAW 264.7 | LPS | 100 µM | 45% | [1] |

Table 2: Cereblon Binding Affinity of Thalidomide Analogs

| Compound | Assay | IC50 | Reference |

| Pomalidomide | FRET-based binding | ~2.8 µM | [1][4] |

| Thalidomide | FRET-based binding | > 5 µM | [1] |

| Lenalidomide | FRET-based binding | > 5 µM | [1] |

| NAP | FRET-based binding | No significant inhibition at 5 µM | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 1-adamantylamine with phthalic anhydride.[5][6][7]

Caption: Synthesis of this compound.

Procedure:

-

To a round-bottom flask, add 1-adamantylamine (1.0 eq) and phthalic anhydride (1.0 eq).

-

Add glacial acetic acid as a solvent.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Biological Assays

This assay quantifies the ability of a compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Experimental workflow for the TNF-α inhibition assay.

Protocol:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of N-adamantyl phthalimidine (NAP) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of NAP compared to the LPS-only control.

This assay measures the amount of nitrite, a stable product of nitric oxide, in the cell culture medium as an indicator of nitric oxide production.

Caption: Experimental workflow for the Griess assay.

Protocol:

-

Cell Culture and Treatment: Follow steps 1-4 of the TNF-α inhibition assay protocol.

-

Sample Collection: Collect 100 µL of the cell culture supernatant.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition for each NAP concentration.

This assay determines if a compound binds to the cereblon protein, typically in a competitive format using a known fluorescently labeled ligand.

Caption: Experimental workflow for a FRET-based cereblon binding assay.

Protocol Principle:

-

Reagents: Recombinant cereblon protein, a fluorescently labeled thalidomide analog (e.g., pomalidomide-BODIPY), and the test compound (NAP) are required.

-

Assay Setup: In a microplate, the cereblon protein is incubated with the fluorescent ligand in the presence and absence of NAP.

-

FRET Measurement: Förster Resonance Energy Transfer (FRET) occurs when the fluorescent ligand binds to the protein. The FRET signal is measured using a suitable plate reader.

-

Analysis: A decrease in the FRET signal in the presence of NAP would indicate that it competes with the fluorescent ligand for binding to cereblon. The lack of a significant change in the FRET signal, as is the case for NAP, demonstrates that it does not bind to cereblon at the tested concentrations.[1]

Conclusion

This compound serves as a valuable starting point for the development of pharmacologically active molecules. Its derivative, N-adamantyl phthalimidine (NAP), exhibits significant anti-inflammatory and neuroprotective potential by inhibiting the production of TNF-α and nitric oxide. A key feature of NAP's mechanism is its independence from cereblon binding, suggesting a favorable safety profile compared to thalidomide-based drugs. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising class of compounds.

References

- 1. N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

The Adamantane Scaffold: A Versatile Core for Diverse Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic hydrocarbon adamantane has emerged as a privileged scaffold in medicinal chemistry, lending its unique lipophilic and steric properties to a wide array of biologically active molecules. Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles, leading to enhanced efficacy and novel mechanisms of action. This technical guide provides a comprehensive overview of the diverse biological activities of adamantane derivatives, focusing on their antiviral, anticancer, neuroprotective, antidiabetic, and antibacterial properties. Detailed experimental methodologies, quantitative activity data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Antiviral Activity of Adamantane Derivatives

The antiviral properties of adamantane derivatives were the first to be discovered and remain a significant area of research. The primary mechanism of action for first-generation adamantane antivirals, such as amantadine and rimantadine, is the blockade of the M2 proton ion channel of the influenza A virus, which is crucial for viral uncoating and replication.[1]

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected adamantane derivatives against various influenza A strains and other viruses.

| Compound | Virus Strain | Assay | IC₅₀ (µM) | Reference |

| Amantadine | Influenza A/H3N2 | Plaque Reduction Assay | 12.5 | [2] |

| Rimantadine | Influenza A/H3N2 | Plaque Reduction Assay | 10.0 | [2] |

| Glycyl-rimantadine | Influenza A/H3N2 | Plaque Reduction Assay | 7.5 | [2] |

| Amantadine | SARS-CoV-2 | Fluorescence-based Assay | 120-136 | [3] |

| Rimantadine | SARS-CoV-2 | Fluorescence-based Assay | 30-34 | [3] |

| Tromantadine | SARS-CoV-2 | Fluorescence-based Assay | 56-98 | [3] |

| Adamantane Derivative X | Vaccinia Virus | In vitro Assay | 0.133 - 0.515 | [4] |

Experimental Protocol: Plaque Reduction Assay for Influenza Virus

This protocol outlines the key steps for determining the antiviral activity of adamantane derivatives against influenza A virus using a plaque reduction assay.[5][6][7][8][9]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Adamantane derivatives (test compounds)

-

Influenza A virus stock

-

Avicel or Agarose overlay medium

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will form a confluent monolayer overnight.

-

Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.

-

Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.

-

Compound Treatment: After incubation, remove the virus inoculum and add an overlay medium containing various concentrations of the adamantane derivative.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

-

Plaque Visualization: Aspirate the overlay, fix the cells with 4% formaldehyde, and stain with crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathway: Influenza A M2 Ion Channel Blockade

References

- 1. mmj.nmuofficial.com [mmj.nmuofficial.com]

- 2. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mmpc.org [mmpc.org]

- 5. Influenza virus plaque assay [protocols.io]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 9. researchgate.net [researchgate.net]

Phthalimide Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimides, characterized by an isoindoline-1,3-dione core, are a prominent class of compounds in medicinal chemistry.[1][2] Their versatile scaffold has been the foundation for the development of a wide array of therapeutic agents with diverse biological activities.[3] The hydrophobic nature of the phthalimide structure facilitates passage across biological membranes, a desirable property for drug candidates.[3] The historical significance of thalidomide, a well-known phthalimide derivative, has paved the way for extensive research into this chemical class, leading to the discovery of potent anti-inflammatory, immunomodulatory, anticancer, and antimicrobial agents.[2][4] This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic applications of phthalimide derivatives, supplemented with experimental protocols and quantitative data to aid researchers in the field of drug discovery.

Core Synthetic Methodologies

The synthesis of phthalimide derivatives is primarily achieved through two robust and well-established methods: the direct condensation of phthalic anhydride with primary amines and the Gabriel synthesis for the preparation of primary amines.

Condensation of Phthalic Anhydride with Amines

This is a straightforward and widely used method for the synthesis of N-substituted phthalimides. The reaction involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of phthalic anhydride, followed by dehydration to form the imide ring.[5]

Experimental Protocol: Synthesis of N-Arylphthalimides

-

In a 50 mL beaker, mix phthalic anhydride (0.01 mole) and an aromatic amine (0.01 mole).

-

Add 5 drops of dimethylformamide (DMF) to the mixture.

-

Irradiate the mixture in a microwave oven at 700 W for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add 10 mL of ethanol to the reaction mixture and allow it to cool.

-

Filter the resulting solid product and recrystallize it from ethanol to obtain the pure N-arylphthalimide.

Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, utilizing potassium phthalimide as a key reagent.[2][6] This method avoids the over-alkylation often encountered in the direct reaction of alkyl halides with ammonia.

Experimental Protocol: Gabriel Synthesis of a Primary Amine [2]

-

Dissolve phthalimide in hot water to create a solution.

-

Add potassium hydroxide (KOH) solution to the phthalimide solution until it becomes basic.

-

Cool the solution to allow the precipitation of white potassium phthalimide. Filter and dry the precipitate.

-

Dissolve the potassium phthalimide in ethanol.

-

Add a primary alkyl halide to the ethanolic solution, followed by the addition of a KOH solution.

-

Keep the reaction mixture in an ice bath for 15-20 minutes.

-

Pour the mixture into a dilute hydrochloric acid (HCl) solution and heat gently to hydrolyze the N-alkyl phthalimide and liberate the primary amine.

Key Signaling Pathways and Mechanisms of Action

Phthalimide derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in inflammation and cancer.

Immunomodulation via Cereblon (CRBN)

A pivotal mechanism of action for thalidomide and its analogs, such as lenalidomide and pomalidomide, involves their interaction with the protein cereblon (CRBN).[1][7] CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] By binding to CRBN, these immunomodulatory drugs (IMiDs) act as a "molecular glue," altering the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors is a key event in the anti-myeloma and immunomodulatory effects of these drugs.[3]

Anti-inflammatory Mechanisms

Phthalimide derivatives exhibit anti-inflammatory properties through multiple mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. A significant number of phthalimide analogs have been synthesized as inhibitors of tumor necrosis factor-alpha (TNF-α).[8][9] Overproduction of TNF-α is a key driver in many inflammatory diseases.[8] Additionally, some phthalimide derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[10]

Anticancer Mechanisms

The anticancer activity of phthalimide derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11] By inhibiting VEGFR-2, phthalimide derivatives can disrupt the tumor blood supply, thereby impeding its growth.

Quantitative Data on Biological Activities

The following tables summarize the in vitro biological activities of selected phthalimide derivatives against various cancer cell lines and their anti-inflammatory effects.

Table 1: Anticancer Activity of Phthalimide-Thiazole Derivatives [12][13]

| Compound | Cell Line | IC₅₀ (µM) |

| 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 |

| 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 |

| 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 |

Table 2: Anti-inflammatory Activity of LASSBio-468 [8]

| Compound | Assay | ED₅₀ (mg/kg) |

| LASSBio-468 (3e) | LPS-induced neutrophil recruitment | 2.5 |

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.[14][15]

Protocol: [16]

-

Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the phthalimide derivatives and incubate for 72 hours.

-

Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37°C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

TNF-α ELISA Assay

This assay quantifies the amount of TNF-α in a sample, which is useful for evaluating the anti-inflammatory effects of compounds.[17][18]

Protocol: [19]

-

Set up standard, test sample, and control wells on a pre-coated microplate.

-

Add 100 µL of the standard or sample to each well and incubate for 90 minutes at 37°C.

-

Wash the plate 2 times.

-

Add 100 µL of Biotin-labeled antibody working solution to each well and incubate for 60 minutes at 37°C.

-

Wash the plate 3 times.

-

Add 100 µL of SABC working solution to each well and incubate for 30 minutes at 37°C.

-

Wash the plate 5 times.

-

Add 90 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C.

-

Add a stop solution and measure the absorbance at the appropriate wavelength.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[20][21]

Protocol: [20]

-

Prepare a master mix containing 5x Kinase Buffer 1, ATP, and a suitable substrate (e.g., PTK Substrate).

-

Add 25 µL of the master mix to each well of a 96-well plate.

-

Add 5 µL of the test inhibitor (phthalimide derivative) or diluent solution (for controls) to the appropriate wells.

-

Initiate the reaction by adding 20 µL of diluted VEGFR-2 kinase to the wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Add 50 µL of a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well.

-

Incubate at room temperature for 15 minutes.

-

Read the luminescence using a microplate reader.

COX-2 Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.[10][22]

Protocol: [10]

-

Dissolve the test inhibitors in a suitable solvent (e.g., DMSO) and dilute to 10X the desired test concentration with COX Assay Buffer.

-

In a 96-well plate, add 10 µL of the diluted test inhibitor, enzyme control (buffer), or inhibitor control (e.g., Celecoxib).

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the reaction mix to each well.

-

Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to each well.

-

Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

-

Calculate the rate of reaction and determine the percent inhibition.

Conclusion

Phthalimide derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility and the diverse range of biological activities they exhibit make them a privileged scaffold in medicinal chemistry. This guide has provided a comprehensive overview of the core aspects of phthalimide chemistry, from synthesis to biological evaluation, with a focus on providing practical, actionable information for researchers. The detailed protocols and quantitative data presented herein are intended to facilitate the design and development of novel phthalimide-based drugs with improved efficacy and safety profiles. The elucidation of the mechanism of action of thalidomide and its analogs has opened new avenues for targeted therapies, and future research in this area holds great promise for addressing unmet medical needs.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistnotes.com [chemistnotes.com]

- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thalidomide - Wikipedia [en.wikipedia.org]

- 8. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. benchchem.com [benchchem.com]

- 12. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]

- 13. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT (Assay protocol [protocols.io]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. novamedline.com [novamedline.com]

- 19. mpbio.com [mpbio.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

The Adamantane Cage: A Technical Guide to its Lipophilicity and Rigidity in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a unique tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry. Its distinctive structural and physicochemical properties, namely its pronounced lipophilicity and inherent rigidity, make it a valuable scaffold for the design of novel therapeutics. This technical guide provides an in-depth exploration of these two core attributes, presenting quantitative data, detailed experimental methodologies, and visualizations of its impact on biological systems.

The Lipophilic Nature of the Adamantane Cage

The incorporation of an adamantane moiety into a drug candidate is a well-established strategy to modulate its lipophilicity, a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The bulky, non-polar nature of the adamantane cage significantly increases a molecule's affinity for lipidic environments.

Quantitative Analysis of Lipophilicity

The lipophilicity of a compound is quantified by its partition coefficient (LogP), which represents the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. An increase in the LogP value signifies greater lipophilicity. The introduction of an adamantane group can increase the calculated LogP (cLogP) of a molecule by approximately 3.1 log units.[1][2]

Below is a table summarizing the experimentally determined and calculated LogP values for adamantane and several of its derivatives that have found clinical use.

| Compound | Structure | Therapeutic Use | Experimental LogP | Calculated LogP (cLogP/ALOGPs) |

| Adamantane | C₁₀H₁₆ | - | 2.88 | 3.34 |

| Amantadine | 1-Aminoadamantane | Antiviral, Antiparkinsonian | 2.44 | 2.51 |

| Rimantadine | 1-(1-Adamantyl)ethanamine | Antiviral | 3.60 | 3.13 |

| Memantine | 1-Amino-3,5-dimethyladamantane | Alzheimer's Disease | 3.28 | 3.38 |

| Adapalene | 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid | Acne Treatment | 8.00 | 5.86 |

| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | Antidiabetic | 1.35 | 1.47 |

Note: LogP values can vary slightly depending on the experimental or computational method used.

Experimental Protocols for Determining Lipophilicity

Accurate determination of LogP is crucial for drug design and development. The two most widely accepted experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and water.

Principle: A known amount of the substance is dissolved in a mixture of n-octanol and water (or a suitable buffer for ionizable compounds to determine the distribution coefficient, LogD). The mixture is agitated until equilibrium is reached, after which the concentration of the substance in each phase is determined.

Detailed Methodology:

-

Preparation of Phases: n-Octanol and water (or buffer) are pre-saturated with each other by shaking them together for 24 hours, followed by separation.

-

Dissolution: A precise amount of the adamantane-containing compound is dissolved in the pre-saturated n-octanol.

-

Partitioning: A known volume of the pre-saturated aqueous phase is added to the n-octanol solution.

-

Equilibration: The biphasic mixture is shaken vigorously for a predetermined period (e.g., 2 hours) at a constant temperature (typically 25°C) to ensure equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to achieve complete separation of the two phases.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

This is a faster, more automated method that correlates a compound's retention time with its lipophilicity.

Principle: A compound's retention on a non-polar stationary phase (e.g., C18) is proportional to its lipophilicity. A calibration curve is generated using a series of standard compounds with known LogP values.

Detailed Methodology:

-

System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18), a pump, an injector, and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

-

Calibration: A series of standard compounds with a range of known LogP values are injected into the HPLC system. The retention time (t_R_) for each standard is recorded, and the retention factor (k) is calculated. A calibration curve is constructed by plotting log(k) against the known LogP values.

-

Sample Analysis: The adamantane-containing test compound is injected under the identical chromatographic conditions, and its retention time is measured.

-

LogP Determination: The log(k) of the test compound is calculated from its retention time, and its LogP value is interpolated from the calibration curve.

The Inherent Rigidity of the Adamantane Cage

The adamantane molecule is characterized by its highly rigid and strain-free structure, which is a consequence of its fused cyclohexane rings in the chair conformation.[3] This rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for the precise spatial orientation of functional groups.

Quantitative Measures of Rigidity

The rigidity of the adamantane cage can be understood through its structural parameters, which have been determined by electron diffraction and X-ray crystallography.[3]

| Structural Parameter | Value | Reference |

| C-C Bond Length | 1.54 Å | [3] |

| C-H Bond Length | 1.112 Å | [3] |

| C-C-C Bond Angle | ~109.5° (tetrahedral) | [3] |

| Conformational Energy Barrier | High (inflexible) | [4] |

The carbon-carbon bond lengths are nearly identical to those in diamond, and the bond angles are very close to the ideal tetrahedral angle of 109.5°, indicating a virtually strain-free molecule.[3] Computational studies have shown that the adamantane cage has a high conformational energy barrier, meaning it does not readily undergo conformational changes.[4] This inherent rigidity makes it an excellent and predictable scaffold for positioning pharmacophoric elements.

Impact of Rigidity on Drug-Target Interactions

The rigid nature of the adamantane scaffold provides several advantages in drug design:

-

Reduced Entropy Loss: Flexible molecules lose significant conformational entropy upon binding to a receptor, which is thermodynamically unfavorable. The pre-organized, rigid nature of adamantane minimizes this entropic penalty, potentially leading to higher binding affinities.

-

Precise Pharmacophore Positioning: The fixed geometry of the adamantane cage allows for the precise and predictable orientation of substituents, enabling optimized interactions with specific residues in a binding pocket.[5]

-

Metabolic Stability: The bulky and rigid framework can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life.[6]

Signaling Pathways and Mechanisms of Action

The unique combination of lipophilicity and rigidity makes adamantane derivatives effective modulators of various biological targets, particularly ion channels and receptors.

Inhibition of the Influenza A M2 Proton Channel

Amantadine and rimantadine are classic examples of adamantane-based drugs that target the M2 proton channel of the influenza A virus.[7] The lipophilic adamantane cage is crucial for binding within the hydrophobic pore of the channel, while the amino group is essential for blocking proton translocation.

Modulation of the NMDA Receptor

Memantine, an adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease. Its moderate affinity and rapid blocking/unblocking kinetics are attributed to the adamantane moiety. The lipophilicity of the adamantane cage allows it to access the binding site within the ion channel, while its rigid structure contributes to the specific interactions that modulate channel activity.[8][9]

Conclusion

The adamantane cage is a powerful and versatile scaffold in modern drug discovery. Its inherent lipophilicity and rigidity are not merely passive attributes but are actively exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of these core principles, supported by robust quantitative data and detailed experimental validation, is essential for the rational design of the next generation of adamantane-based therapeutics. This guide has provided a comprehensive overview to aid researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable molecular architecture.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. connectsci.au [connectsci.au]

- 7. Amantadine - Wikipedia [en.wikipedia.org]

- 8. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(1-Adamantyl)phthalimide via Gabriel Phthalimide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Adamantyl)phthalimide is a versatile chemical compound with a unique molecular architecture that integrates the rigid, lipophilic adamantane cage with the planar phthalimide scaffold.[1] This structure imparts notable physical and biological properties, making it a valuable building block in medicinal chemistry and materials science.[2] It serves as a precursor for novel bioactive molecules, including potential anti-inflammatory, antimicrobial, and antiproliferative agents.[1][2] This document provides detailed protocols for the synthesis of this compound, with a primary focus on the Gabriel phthalimide synthesis, and includes an alternative, more common condensation method. Spectroscopic and physical data are summarized for product characterization.

Introduction

The Gabriel synthesis is a well-established method for the preparation of primary amines from primary alkyl halides.[3] The reaction proceeds via the N-alkylation of potassium phthalimide to form an N-alkylphthalimide intermediate.[3] Subsequent cleavage of the phthalimide group, typically via hydrazinolysis, yields the desired primary amine.[3] While effective for primary and some secondary alkyl halides, the Gabriel synthesis is often challenging with sterically hindered tertiary alkyl halides like 1-adamantyl bromide due to the bulky nature of the phthalimide nucleophile.

An alternative and more direct route to this compound involves the condensation of 1-aminoadamantane with phthalic anhydride.[1] This method is often more efficient for the synthesis of this specific compound.

This document outlines the experimental procedures for both the Gabriel synthesis and the direct condensation method, providing researchers with options depending on available starting materials and experimental constraints.

Physicochemical and Spectroscopic Data

Characterization of the synthesized this compound is crucial for confirming its identity and purity. The following tables summarize key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16808-41-6 |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.3 g/mol [1] |

| IUPAC Name | 2-(1-adamantyl)isoindole-1,3-dione |

| Appearance | White solid |

| Melting Point | 238 °C |

Table 2: Spectroscopic Data for this compound

| Technique | Diagnostic Features |

| ¹H NMR | Adamantyl protons: δ 1.6–2.1 ppm (multiplets); Phthalimide protons: δ 7.8–8.2 ppm[1] |

| ¹³C NMR | Carbonyl carbons: δ 168–170 ppm |

| IR (Infrared) | C=O stretches: ~1770 cm⁻¹ and ~1710 cm⁻¹ |

| HRMS (High-Resolution Mass Spectrometry) | Confirms molecular formula C₁₈H₁₉NO₂ |

Experimental Protocols

Protocol 1: Synthesis of this compound via Gabriel Synthesis

This protocol describes the synthesis of this compound from 1-bromoadamantane and potassium phthalimide. Note: Due to the tertiary nature of 1-bromoadamantane, this reaction may proceed with low yield due to steric hindrance.

Materials:

-

Potassium phthalimide

-

1-Bromoadamantane

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Equipment for Thin Layer Chromatography (TLC)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend potassium phthalimide (1.2 equivalents) in anhydrous DMF.

-

Addition of Alkyl Halide: To the stirred suspension, add 1-bromoadamantane (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC, observing the disappearance of the 1-bromoadamantane spot.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Direct Condensation

This is the more common and often higher-yielding method for the synthesis of this compound.

Materials:

-

1-Aminoadamantane

-

Phthalic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-aminoadamantane (1.0 equivalent) and phthalic anhydride (1.0 equivalent). Glacial acetic acid can be used as a solvent if required.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

-

Isolation of Product: After cooling to room temperature, a solid precipitate of this compound will form. If acetic acid was used as a solvent, it can be partially removed under reduced pressure.

-

Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and solvent. Further washing with cold ethanol may be performed.

-

Drying: Dry the purified this compound in a vacuum oven.

Visualizations

Gabriel Synthesis Workflow

References

Synthesis of N-(1-Adamantyl)phthalimide: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of N-(1-Adamantyl)phthalimide, a valuable intermediate in medicinal chemistry and materials science. The protocol outlines the condensation reaction of 1-adamantylamine and phthalic anhydride, detailing the necessary reagents, equipment, and procedural steps for successful synthesis and purification.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Reagent/Product | Chemical Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Role |

| 1-Adamantylamine | C₁₀H₁₇N | 151.25 | 10.0 | 1.51 | - | Reactant |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 10.0 | 1.48 | - | Reactant |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | - | 20 | Solvent |

| Ethanol | C₂H₆O | 46.07 | - | - | As needed | Recrystallization Solvent |

| This compound | C₁₈H₁₉NO₂ | 281.35 | 10.0 (theoretical) | 2.81 (theoretical) | - | Product |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the condensation of 1-adamantylamine and phthalic anhydride in glacial acetic acid.

Materials:

-

1-Adamantylamine

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Spatula

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1.51 g (10.0 mmol) of 1-adamantylamine and 1.48 g (10.0 mmol) of phthalic anhydride.

-

Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

-

Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux with continuous stirring. The reaction is typically complete within 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature. As the solution cools, the this compound product will precipitate out of the solution. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove any residual acetic acid.

-

Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.

-

Characterization: Determine the melting point of the purified product. The expected melting point for this compound is in the range of 168-170 °C. Characterize the product using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.[1] In ¹H NMR, the adamantyl protons typically appear as multiplets in the upfield region (δ 1.6–2.1 ppm), while the aromatic protons of the phthalimide group resonate downfield (δ 7.8–8.2 ppm).[1] In ¹³C NMR, the carbonyl carbons of the phthalimide moiety show signals around δ 168–170 ppm.[1]

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols: N-(1-Adamantyl)phthalimide as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

N-(1-Adamantyl)phthalimide and its derivatives are a versatile class of fluorescent molecules. The rigid, bulky adamantyl group imparts unique photophysical properties and lipophilicity, making these compounds valuable tools in various research and drug development applications. The phthalimide moiety serves as a robust fluorophore whose properties can be tuned by substitution on the aromatic ring.

This document provides detailed application notes and experimental protocols for the use of this compound and its key derivative, 4-amino-N-(1-adamantyl)phthalimide, as fluorescent probes.

II. Physicochemical Properties and Synthesis

This compound is a white to off-white solid soluble in organic solvents like DMSO, DMF, and chloroform. Its chemical structure combines the planar phthalimide group with the three-dimensional adamantane cage.

Synthesis of this compound

A common method for synthesizing this compound is through the condensation of 1-adamantylamine with phthalic anhydride.

Synthesis of 4-Amino-N-(1-adamantyl)phthalimide

The highly fluorescent 4-amino derivative can be synthesized in a two-step process starting from 4-nitrophthalic anhydride.[1]

III. Photophysical Data

The photophysical properties of this compound derivatives are highly dependent on the substitution pattern and the solvent environment. The 4-amino substitution, in particular, induces a significant solvatochromic effect.

Table 1: Photophysical Properties of 4-Amino-N-(1-adamantyl)phthalimide in Various Solvents.[1][2]

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Cyclohexane | 2.02 | 350 | 430 | 5230 | 0.80 |

| Toluene | 2.38 | 360 | 455 | 5570 | 0.75 |

| Dichloromethane | 8.93 | 365 | 490 | 7410 | 0.45 |

| Acetonitrile | 37.5 | 363 | 510 | 8510 | 0.15 |

| Methanol | 32.7 | 370 | 540 | 9130 | 0.20 |

| DMSO | 46.7 | 380 | 530 | 7940 | 0.35 |

IV. Application: Cellular Imaging

4-Amino-N-(1-adamantyl)phthalimide is an excellent fluorescent probe for cellular imaging due to its lipophilic nature, high quantum yield in nonpolar environments, and solvatochromic properties. It preferentially stains lipid-rich structures like lipid droplets and mitochondria.[1][2]

Protocol 1: Staining of Lipid Droplets and Mitochondria in Live Cells

This protocol describes the use of 4-amino-N-(1-adamantyl)phthalimide for visualizing intracellular lipid droplets and mitochondria in live cultured cells using fluorescence microscopy.

Materials:

-

4-Amino-N-(1-adamantyl)phthalimide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cultured cells grown on coverslips or in imaging-compatible plates

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or custom sets for near-UV excitation)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 10 mM stock solution of 4-amino-N-(1-adamantyl)phthalimide in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot and store at -20°C, protected from light.

-

-

Cell Preparation:

-

Seed cells on sterile glass coverslips in a petri dish or in a glass-bottom imaging dish.

-

Allow cells to adhere and grow to the desired confluency (typically 60-80%).

-

-

Staining:

-

Prepare a working solution by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with warm PBS or complete medium to remove unbound probe.

-

-

Imaging:

-

Add fresh pre-warmed complete medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope. 4-Amino-N-(1-adamantyl)phthalimide can typically be excited around 405 nm.[2]

-